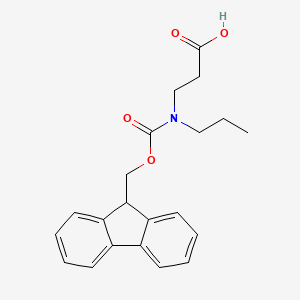

![molecular formula C16H22N4O2 B2430314 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile CAS No. 945367-14-6](/img/structure/B2430314.png)

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

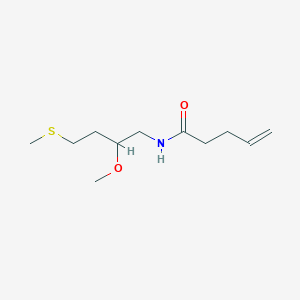

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.38 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22N4O2 . It consists of a nitro group (NO2) and a nitrile group (CN) attached to a benzene ring, which is further connected to a tetramethylpiperidine ring via an amino group (NH).Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 302.38 and a molecular formula of C16H22N4O2 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Photoaffinity Labeling

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile and its analogs have been explored in the synthesis of photoaffinity labeling agents. These agents are designed for specific biochemical applications, such as studying chloride channels in biological systems. An example includes the synthesis of a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, which is a derivative of this compound (Branchini et al., 1992).

Synthesis and Transformation of Amino Acids

The compound has been used in the synthesis and transformation of amino acids. For instance, derivatives of 4-(4-aminophenylamino)-2,2,6,6-tetramethylpiperidine were synthesized and transformed into other chemical structures, demonstrating its versatility in chemical synthesis (Mitskyavichyus & Beresnyavichyus, 1997).

Material Science and Biochemistry

In material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to this compound, has shown efficacy as a β-turn and 310/α-helix inducer in peptides. It also serves as a reliable electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Azo Coupling and Chemical Reactions

The compound is involved in azo coupling reactions with aromatic amines. This process results in N-substituted azo compounds and triazenes, demonstrating its reactive nature and utility in creating diverse chemical entities (Pr̆ikryl et al., 2007).

Energetic Materials Synthesis

Its derivatives have been explored in the synthesis of energetic materials. For example, nitrogen-rich salts based on combinations of triazole rings exhibit properties suitable for applications in energetic materials, highlighting its potential in this field (Xu et al., 2018).

Mechanism of Action

Mode of Action

It is known that the compound has a molecular weight of 30238 and a molecular formula of C16H22N4O2 . This suggests that it could interact with its targets through various chemical bonds and forces, including covalent bonds, hydrogen bonds, and van der Waals forces.

Biochemical Pathways

Given its structural similarity to other piperidine derivatives , it may be involved in pathways related to the metabolism of these compounds.

Properties

IUPAC Name |

5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-15(2)8-12(9-16(3,4)19-15)18-14-6-5-13(20(21)22)7-11(14)10-17/h5-7,12,18-19H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWXERNINWPHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

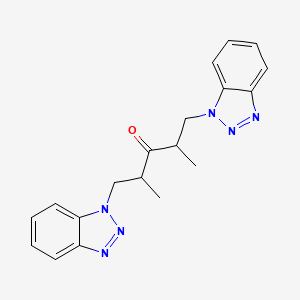

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2430233.png)

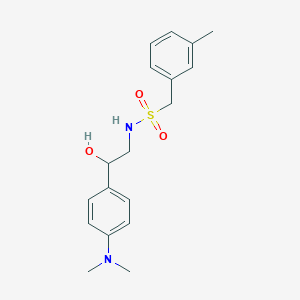

![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)

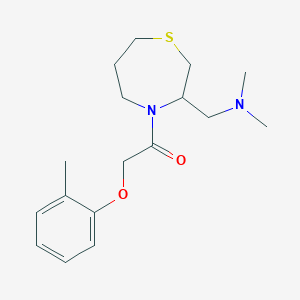

![5-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430236.png)

![1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2430240.png)

![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2430245.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)